molecular formula C63H121NO6 B606604 Ceramide 1 A CAS No. 179186-48-2

Ceramide 1 A

Cat. No. B606604
M. Wt: 988.66
InChI Key: RBBHGNBWKGCPAF-XEKXCHJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceramide 1 A is a waxy lipid molecule.

Scientific Research Applications

Ceramide as a Signaling Molecule in Apoptosis

Ceramide acts as a crucial signaling molecule, particularly in the context of apoptosis induced by various stress stimuli, including radiation. It functions by activating acid sphingomyelinase, which generates ceramide through the enzymatic hydrolysis of sphingomyelin. This process initiates an apoptotic response via the mitochondrial system, implicating ceramide in the pathogenesis of tissue damage across various cell types and tissues, including microvascular endothelial cells and oocytes. This understanding opens new avenues for modulating radiation effects in cancer treatment (Kolesnick & Fuks, 2003).

Ceramide in Cancer Research

Ceramide's role in cancer cell death and proliferation highlights its dual functionality; it can induce cell death or facilitate cell growth depending on its fatty acid chain length and the cellular context. This dichotomy makes the metabolic enzymes of ceramide synthesis, like ceramide synthase 6 (CerS6) for cell proliferation and CerS1 for cell death, potential targets for cancer therapy. This nuanced understanding of ceramide's roles offers new therapeutic strategies for combating various cancers (Saddoughi & Ogretmen, 2013).

Ceramide's Biophysical Properties and Cellular Functions

The biophysical properties of ceramide enable it to displace cholesterol from ordered lipid domains (rafts), altering the structural and signaling functions of these domains. This displacement likely affects raft-mediated cellular processes, such as signal transduction and membrane trafficking, suggesting a fundamental role for ceramide in cellular organization and signaling (Megha & London, 2004).

Ceramide's Role in Cardiovascular Diseases

Ceramide's involvement in cardiovascular diseases has been increasingly recognized, with elevated ceramide levels associated with adverse cardiovascular risks and events. Targeting ceramide synthesis or degradation has shown potential in improving outcomes in cardiovascular diseases, positioning ceramide as both a biomarker and a therapeutic target in the cardiovascular field (Shu et al., 2022).

properties

CAS RN

179186-48-2

Product Name

Ceramide 1 A

Molecular Formula

C63H121NO6

Molecular Weight

988.66

IUPAC Name

27-oxo-27-(((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)amino)heptacosyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C63H121NO6/c1-3-5-7-9-11-13-15-17-28-32-36-40-44-48-52-56-62(68)70-57-53-49-45-41-37-33-30-27-25-23-21-19-18-20-22-24-26-29-31-35-39-43-47-51-55-61(67)64-59(58-65)63(69)60(66)54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,28,59-60,63,65-66,69H,3-10,12,14-16,18-27,29-58H2,1-2H3,(H,64,67)/b13-11-,28-17-/t59-,60+,63-/m0/s1

InChI Key

RBBHGNBWKGCPAF-XEKXCHJCSA-N

SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(OCCCCCCCCCCCCCCCCCCCCCCCCCCC(N[C@@H](CO)[C@H](O)[C@H](O)CCCCCCCCCCCCCC)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ceramide 1 A;  Linoleoyloxyheptacosanoyl-C18-phytosphingosine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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